(2-Bromo-3-fluorophenyl)methanesulfonamide
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Overview
Description
(2-Bromo-3-fluorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.11 g/mol . It is characterized by the presence of a bromine atom at the second position, a fluorine atom at the third position, and a methanesulfonamide group attached to a phenyl ring . This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorophenyl)methanesulfonamide typically involves the reaction of 2-bromo-3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Substitution Reactions: The major products are substituted phenylmethanesulfonamides, depending on the nucleophile used.
Oxidation and Reduction Reactions: The major products are sulfonic acids and sulfonamides, respectively.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, altering the activity of the target molecule. The methanesulfonamide group plays a crucial role in binding to the active site of the target, while the bromine and fluorine atoms contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-fluorophenyl)methanesulfonamide
- (2-Chloro-3-fluorophenyl)methanesulfonamide
- (2-Bromo-3-chlorophenyl)methanesulfonamide
Uniqueness
(2-Bromo-3-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and binding properties . Compared to similar compounds, it offers distinct advantages in terms of stability and selectivity in chemical reactions .
Properties
IUPAC Name |
(2-bromo-3-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZONLMKRWLZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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